molecular formula C7H7BrO3S B13593195 3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid

3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid

Cat. No.: B13593195
M. Wt: 251.10 g/mol
InChI Key: LPMVVLPNVBQKGS-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid is an organic compound that features a brominated thiophene ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid typically involves the bromination of thiophene derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromothiophene is then subjected to a reaction with a suitable hydroxypropanoic acid precursor under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener and more sustainable methods, such as microwave-assisted synthesis, can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromothiophen-2-yl)-3-oxopropanoic acid: An oxidized derivative with a carbonyl group instead of a hydroxy group.

    3-(Thiophen-2-yl)-3-hydroxypropanoic acid: A reduced derivative without the bromine atom.

    3-(5-Methoxythiophen-2-yl)-3-hydroxypropanoic acid: A substituted derivative with a methoxy group instead of bromine.

Uniqueness

3-(5-Bromothiophen-2-yl)-3-hydroxypropanoic acid is unique due to the presence of both a brominated thiophene ring and a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C7H7BrO3S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4,9H,3H2,(H,10,11)

InChI Key

LPMVVLPNVBQKGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(CC(=O)O)O

Origin of Product

United States

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